Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-
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Overview
Description
Synthesis Analysis
The synthesis of magnesium compounds often involves complex reactions utilizing magnesium with various ligands and reagents. For example, the synthesis of acyclic sulfur−nitrogen compounds including magnesium derivatives showcases the versatility of magnesium in forming stable complexes with nitrogen and sulfur donors, shedding light on the structural intricacies of magnesium-based compounds (Haas et al., 1996)(Haas et al., 1996).
Molecular Structure Analysis
The molecular structure of magnesium compounds can be intricate, as demonstrated by magnesium complexes with coordination to various ligands. For example, magnesium complexes with tetraphenylporphyrin-based coordination highlight the structural diversity achievable with magnesium at the center, stabilizing through coordination with nitrogen and other ligands, offering insights into the three-dimensional framework and coordination geometry of magnesium-based compounds (Amiri et al., 2018)(Amiri et al., 2018).
Chemical Reactions and Properties
Magnesium compounds engage in a variety of chemical reactions, reflecting their reactivity and application potential. The formation of complexes, as seen in magnesium fluoride compounds, demonstrates the ability of magnesium to form stable bonds with halides, further illustrating the chemical versatility and the potential for bond formation and reactivity of magnesium-based materials (Rauch et al., 2016)(Rauch et al., 2016).
Scientific Research Applications
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Synthesis of Pyrazole Derivatives
- Field : Medicinal Chemistry
- Application : The 3,5-Bis(trifluoromethyl)phenyl motif is used in the synthesis of pyrazole derivatives, which have been found to inhibit the growth of drug-resistant bacteria .
- Results : The synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
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FDA-Approved Drugs
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Production of Selinexor
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Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP), which contain the 3,5-bis(trifluoromethyl)phenyl motif, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
- Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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H-Bond Catalysts
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Detection of Uracil in DNA
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FDA-Approved Trifluoromethyl Group-Containing Drugs
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Synthesis of Selinexor
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Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP), which contain the 3,5-bis(trifluoromethyl)phenyl motif, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
- Method : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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H-Bond Catalysts
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Detection of Uracil in DNA
Safety And Hazards
“Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-” is a highly flammable liquid and vapor. It reacts violently with water and may form explosive peroxides. It may cause respiratory irritation and causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6.BrH.Mg/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAKXLPGFQFNJG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Mg+2].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6Mg |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo- | |
CAS RN |
112981-69-8 |
Source
|
Record name | [3,5 Bis(trifluoromethyl)phenyl]magnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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